molecular formula C15H20N2O3S B215766 ETHYL 4-{[(4-HYDROXYPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE

ETHYL 4-{[(4-HYDROXYPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B215766
M. Wt: 308.4 g/mol
InChI Key: VEQFHXPMSLZTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[(4-HYDROXYPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE is a chemical compound with the molecular formula C15H20N2O3S. It is a benzoate ester and has been manually annotated by third-party sources

Preparation Methods

The synthesis of ETHYL 4-{[(4-HYDROXYPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-{[(4-HYDROXYPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidinyl or benzoate ester moieties.

Scientific Research Applications

This compound has several scientific research applications across different fields. In chemistry, it is used as a reactant in organic synthesis and can be employed in the preparation of more complex molecules . In biology and medicine, it may serve as a precursor for the development of pharmaceutical agents or as a tool for studying biochemical pathways . Industrial applications could include its use in the production of specialized chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-HYDROXYPIPERIDINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the context of its use, but they often relate to its structural features and functional groups.

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4-[(4-hydroxypiperidine-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C15H20N2O3S/c1-2-20-14(19)11-3-5-12(6-4-11)16-15(21)17-9-7-13(18)8-10-17/h3-6,13,18H,2,7-10H2,1H3,(H,16,21)

InChI Key

VEQFHXPMSLZTJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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